For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Oxetanamine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Oxetanamine (CAS No. 21635-88-1), a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry. As a valuable building block, the incorporation of the 3-oxetanamine moiety can impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This document details its core properties, synthesis, and applications, offering practical insights for professionals in the field of drug discovery and development.
Core Properties of 3-Oxetanamine
3-Oxetanamine is a colorless to pale yellow liquid at room temperature with an ammonia-like odor.[1][3] It is a saturated four-membered heterocyclic compound featuring an oxetane ring with a primary amine substituent at the 3-position.[1] The inherent ring strain of the oxetane core enhances its reactivity, making it a useful intermediate in organic synthesis.[1]
Physicochemical Properties
The key physicochemical properties of 3-Oxetanamine are summarized in the table below. These properties are crucial for its handling, reaction setup, and its role in modifying the characteristics of larger drug molecules.
| Property | Value | Reference(s) |
| CAS Number | 21635-88-1 | [4] |
| Molecular Formula | C₃H₇NO | [4] |
| Molecular Weight | 73.09 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 98.8 ± 33.0 °C at 760 mmHg | [4] |
| Density | 1.042 g/mL at 25 °C | [3] |
| Flash Point | 24.2 ± 18.6 °C / 54 °C | [3][4] |
| Refractive Index (n20/D) | 1.453 | [3] |
| pKa (Predicted) | 7.00 ± 0.20 | [3] |
| Solubility | Miscible with water and common organic solvents.[1] | [1][3] |
Chemical Structure and Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | Oxetan-3-amine | [5] |
| Synonyms | 3-Aminooxetane, Oxetan-3-ylamine | [3] |
| SMILES | NC1COC1 | [3][6] |
| InChI Key | OJEOJUQOECNDND-UHFFFAOYSA-N | [3][7] |
Synthesis and Purification
The synthesis of 3-Oxetanamine can be achieved through various routes, often starting from precursors like 3-oxetanone or appropriately substituted propanediols. A common strategy involves the reduction of an azide or a related nitrogen-containing functional group.
Experimental Protocol: Synthesis from 3-Azidooxetane
This protocol describes a representative synthesis of 3-Oxetanamine via the reduction of 3-azidooxetane. This method is advantageous due to the clean conversion and relatively mild conditions.
Materials:
-
3-Azidooxetane
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon filled with H₂
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-azidooxetane (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the alcohol solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is crude 3-Oxetanamine.
Experimental Protocol: Purification by Distillation
Due to its liquid nature and relatively low boiling point, vacuum distillation is an effective method for purifying crude 3-Oxetanamine.
Materials:
-
Crude 3-Oxetanamine
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle or oil bath
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Sample Loading: Transfer the crude 3-Oxetanamine into the distillation flask containing a stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin stirring and gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 99 °C.[3]
-
Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before carefully releasing the vacuum. The purified 3-Oxetanamine is obtained in the receiving flask.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-Oxetanamine.
Applications in Drug Discovery and Medicinal Chemistry
The oxetane motif is a highly sought-after scaffold in modern drug design.[2][8] It is often used as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[2][9] 3-Oxetanamine, as a key building block, allows for the introduction of this valuable moiety into lead compounds.
Key Advantages of Incorporating the Oxetane Moiety:
-
Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity (LogD), which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][10]
-
Enhanced Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, making it a suitable replacement for metabolically labile groups.[2][9]
-
Modulation of Basicity: The presence of the oxetane can influence the pKa of nearby amine groups, which is crucial for optimizing target binding and pharmacokinetic profiles.[8]
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring provides three-dimensional character to molecules, which can lead to improved potency and selectivity for biological targets.[9]
Due to these benefits, 3-Oxetanamine serves as an important intermediate in the development of therapeutics targeting a range of diseases, including central nervous system disorders, viral infections, and cancer, particularly in the synthesis of kinase inhibitors.[1][8]
Role as a Building Block in Kinase Inhibitors
In the development of kinase inhibitors, achieving selectivity and favorable drug-like properties is paramount. The 3-oxetanamine scaffold can be incorporated to interact with the hinge region of the kinase, modulate solubility, and occupy specific pockets within the ATP-binding site.
The diagram below illustrates a conceptual signaling pathway for a generic receptor tyrosine kinase (RTK) and how a hypothetical inhibitor, synthesized using a 3-oxetanamine building block, might function.
Safety and Handling
3-Oxetanamine is a flammable, corrosive, and acutely toxic substance that requires careful handling.[7]
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[4]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Wash thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a freezer at -20°C under an inert atmosphere.[3][6] It is sensitive to air.[3]
-
Conditions to Avoid: Keep away from heat, flames, sparks, and oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[4]
-
Ingestion: Wash out mouth with water and seek immediate medical attention.[4]
-
Spectroscopic Characterization
While specific, publicly available spectra for 3-Oxetanamine are limited, its structure allows for predictable spectroscopic features based on its functional groups: a secondary ether (oxetane ring) and a primary amine.
Experimental Protocol: Acquiring Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified 3-Oxetanamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if using an aprotic solvent.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, the chemical shifts for protons on the oxetane ring adjacent to the oxygen are expected around 4.5-5.0 ppm, while the proton at the C3 position will be further upfield.[12] The N-H protons will appear as a broad singlet, and their chemical shift is concentration-dependent.[13] For ¹³C NMR, carbons attached to the nitrogen and oxygen will be deshielded and appear in the 40-70 ppm range.[13]
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Absorptions:
-
N-H Stretch: A characteristic pair of peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region.[13]
-
C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
N-H Bend (Scissoring): A strong absorption around 1550-1650 cm⁻¹ is expected.[13]
-
C-O Stretch: A strong band corresponding to the cyclic ether C-O stretching should appear in the 1000-1250 cm⁻¹ region.[13]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Expected Results: In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 74.09. In EI, the molecular ion peak [M]⁺• would be at m/z = 73.09. Common fragmentation patterns would involve the loss of amine or ring opening.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-OXETANAMINE | 21635-88-1 [chemicalbook.com]
- 4. 3-Oxetanamine | CAS#:21635-88-1 | Chemsrc [chemsrc.com]
- 5. Oxetanes | Fisher Scientific [fishersci.com]
- 6. 21635-88-1|3-Oxetanamine|BLD Pharm [bldpharm.com]
- 7. dempochem.com [dempochem.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxetanes - Enamine [enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]



